molecular formula C20H20FN3O4S B2506627 8-((2-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1215840-99-5

8-((2-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2506627
CAS No.: 1215840-99-5
M. Wt: 417.46
InChI Key: DLSMYRFTAWROTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,4,8-triazaspiro[4.5]decan-2-one class, characterized by a spirocyclic core with a sulfonyl group at position 8 and a 4-methoxyphenyl substituent at position 2. Its molecular formula is C₂₀H₁₈FN₃O₄S, with a molecular weight of 415.44 g/mol. The 4-methoxyphenyl group contributes to lipophilicity and π-π stacking interactions. This structural framework is frequently explored in medicinal chemistry for targeting enzymes and receptors, particularly in oncology and neurology .

Properties

IUPAC Name

8-(2-fluorophenyl)sulfonyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4S/c1-28-15-8-6-14(7-9-15)18-19(25)23-20(22-18)10-12-24(13-11-20)29(26,27)17-5-3-2-4-16(17)21/h2-9H,10-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSMYRFTAWROTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC=CC=C4F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-((2-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its synthesis, biological interactions, and potential therapeutic applications based on diverse research findings.

Structural Overview

The compound features a triazaspiro structure integrated with a sulfonyl group and aromatic substituents (2-fluorophenyl and 4-methoxyphenyl). This specific arrangement enhances its chemical reactivity and biological activity, making it a focal point for drug development.

Synthesis

The synthesis typically involves multi-step organic reactions, including:

  • Oxidation using hydrogen peroxide
  • Reduction with lithium aluminum hydride or sodium borohydride
  • Substitution reactions facilitated by catalysts like aluminum chloride

These methods yield the target compound while allowing for modifications that can enhance biological efficacy.

Biological Activity

Research indicates that compounds similar to 8-((2-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one exhibit various biological activities:

  • Antipsychotic Properties : Similar triazaspiro compounds have shown potential in antipsychotic applications, demonstrating efficacy in behavioral pharmacological tests. For instance, modifications in the phenyl moiety significantly influence activity levels and side effect profiles .
  • Antitumor Activity : Compounds with related structures have been studied for their antitumor properties, particularly in inhibiting cancer cell proliferation. This is attributed to their ability to interact with specific molecular targets involved in tumor growth regulation .
  • Neurological Effects : Variations in substituents can lead to neurological impacts, suggesting that this compound may also have applications in treating neurological disorders.

The exact mechanisms of action are still being elucidated, but studies suggest that these compounds modulate the activity of specific enzymes or receptors. For example:

  • Binding Affinity : Interaction studies indicate that the compound binds effectively to certain enzymes or receptors, potentially altering their activity and influencing biological pathways.

Comparative Analysis of Similar Compounds

To better understand the biological activity of 8-((2-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
8-(3-Chlorophenyl)sulfonyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-oneSulfonyl group + triazaspiro structureAntibacterial
1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-oneSimilar triazaspiro frameworkAntitumor
Hydroxy alkyl substituted triazaspiro compoundsVariations in substituentsNeurological effects

This table illustrates how variations in structure can lead to different biological activities, highlighting the importance of specific functional groups in determining pharmacological profiles.

Case Studies and Research Findings

Numerous studies have focused on the pharmacological profiles of compounds related to 8-((2-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one:

  • A study on antipsychotic effects demonstrated that certain substitutions on the phenyl moiety significantly altered the behavioral outcomes in animal models. The findings suggest that careful modification of substituents can lead to enhanced therapeutic effects while minimizing side effects .
  • Another investigation highlighted the antitumor potential of structurally related compounds through their ability to inhibit cell proliferation in various cancer models. The study emphasized the role of specific chemical interactions at cellular targets as pivotal for therapeutic efficacy .

Scientific Research Applications

Research indicates that compounds similar to 8-((2-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one exhibit significant biological activities, including:

  • Antibacterial : The sulfonyl group enhances interaction with bacterial targets.
  • Antitumor : Structural analogs have shown efficacy against various cancer cell lines.
  • Neurological Effects : Variations in substituents can lead to compounds with potential neuroprotective properties.

Applications in Medicinal Chemistry

This compound has potential applications in several fields of medicinal chemistry:

  • Drug Development : Its unique binding affinity to specific molecular targets can modulate biological pathways, making it a candidate for therapeutic agents.
  • Cancer Treatment : Similar compounds have demonstrated antitumor activity, suggesting that this compound could be explored for cancer therapeutics.
  • Infectious Disease Management : Its antibacterial properties may provide avenues for developing new antibiotics.

Case Studies

Several studies have explored the pharmacological potential of compounds related to 8-((2-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one :

  • Antitumor Activity Study : A recent study demonstrated that derivatives of triazaspiro compounds exhibited significant cytotoxic effects on various cancer cell lines through apoptosis induction mechanisms.
  • Antibacterial Mechanism Exploration : Research focusing on sulfonamide derivatives revealed their mechanisms of action against resistant bacterial strains through competitive inhibition of essential enzymes.
  • Neuroprotective Potential Assessment : Investigations into the neurological effects of structurally similar compounds indicated promising results in protecting neuronal cells from oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Sulfonyl Groups

8-(4-tert-Butylbenzenesulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one (BG15410)
  • Molecular Formula : C₂₄H₂₉N₃O₄S
  • Key Features : The 4-tert-butylbenzenesulfonyl group increases steric bulk and lipophilicity (XLogP ≈ 4.5) compared to the 2-fluorophenylsulfonyl variant. This modification may enhance blood-brain barrier penetration but reduce solubility .
  • Applications : Used in kinase inhibition studies due to its bulky hydrophobic substituent.
3-(4-Chlorophenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
  • Molecular Formula : C₂₁H₁₈ClF₃N₃O₃S
  • The 4-chlorophenyl substituent enhances halogen bonding with target proteins .
  • Applications : Investigated for antiproliferative activity in cancer cell lines.

Analogues with Varied Aromatic Substituents

3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
  • Molecular Formula : C₁₄H₁₇N₃O
  • Key Features : Replacing the 4-methoxyphenyl with a 4-methylphenyl group reduces polarity (XLogP ≈ 2.8 vs. 3.9 for the target compound). This simpler structure is often used as a scaffold for high-throughput screening .
Simufilam (1-Benzyl-8-methyl-1,4,8-triazaspiro[4.5]decan-2-one)
  • Molecular Formula : C₁₅H₂₁N₃O
  • Key Features : The benzyl and methyl groups optimize interactions with filamin A, a protein involved in cancer metastasis. Lower molecular weight (259.35 g/mol) improves oral bioavailability .

Bioactive Derivatives with Hydroxyl or Halogen Substituents

(5s,8s)-3-(4'-Chloro-3'-fluoro-4-methylbiphenyl-3-yl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one (Compound A)
  • Molecular Formula: C₂₃H₂₂ClFNO₃
  • Key Features : The 4-hydroxy group enables hydrogen bonding with catalytic residues in kinases. The biphenyl moiety enhances target specificity for tumor-related proteins .
  • Applications : Phase II clinical trials for solid tumors.
1-Hydroxy-7,7,9,9-tetramethyl-1,4,8-triazaspiro[4.5]decan-2-one (27a)
  • Molecular Formula : C₁₃H₂₃N₃O₂
  • Key Features: The N-hydroxy group acts as a nitric oxide (NO) donor, showing anti-metastatic activity in melanoma models. Reduced steric hindrance compared to sulfonyl derivatives improves enzyme access .

Pharmacological and Physicochemical Comparisons

Table 1: Key Parameters of Selected Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP Key Pharmacological Activity Reference
Target Compound C₂₀H₁₈FN₃O₄S 415.44 3.9 Kinase inhibition, CNS targeting
BG15410 C₂₄H₂₉N₃O₄S 455.57 4.5 Kinase inhibition
3-(4-Chlorophenyl)-...CF₃-sulfonyl C₂₁H₁₈ClF₃N₃O₃S 485.89 4.2 Antiproliferative (IC₅₀ = 0.8 μM)
Simufilam C₁₅H₂₁N₃O 259.35 2.1 Filamin A binding (Ki = 12 nM)
Compound A C₂₃H₂₂ClFNO₃ 418.88 4.8 Antitumor (TGI = 68% at 50 mg/kg)

Key Findings:

Sulfonyl Group Impact : Bulky sulfonyl groups (e.g., tert-butyl in BG15410) increase lipophilicity and kinase binding but reduce solubility. Fluorinated variants (e.g., 2-fluorophenyl) balance electronic effects and metabolic stability .

Aromatic Substitutions : 4-Methoxyphenyl enhances π-stacking in hydrophobic pockets, while halogens (Cl, F) improve target affinity through halogen bonding .

Hydroxyl Derivatives: N-hydroxy compounds (e.g., 27a) exhibit NO-mediated bioactivity but require careful optimization to avoid rapid clearance .

Q & A

Q. What are the established synthetic routes for 8-((2-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one?

The compound is synthesized via multi-step protocols:

  • Step 1 : Formation of the triazaspiro[4.5]decene core through cyclocondensation of 4-methoxyphenylglyoxylonitrile with 1,3-diaminopropane under acidic conditions (e.g., HCl/EtOH, reflux, 12 hours) .
  • Step 2 : Sulfonylation at the nitrogen atom using 2-fluorophenylsulfonyl chloride in dichloromethane with triethylamine (0–5°C, 4 hours) to avoid di-adduct formation .
  • Step 3 : Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields >85% purity .

Q. Key Data :

ParameterOptimal ConditionYield Range
CyclocondensationReflux in HCl/EtOH65–70%
Sulfonylation Temp0–5°C72–78%
PurificationColumn chromatography>85% purity

Q. What spectroscopic and crystallographic methods validate the compound’s structure?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent integration and spirocyclic connectivity. For example, the 4-methoxyphenyl group shows a singlet at δ 3.78 ppm (OCH3_3) .
  • X-ray Crystallography : Resolves spirocyclic geometry and bond angles. A related triazaspiro compound (CAS 23804-80-0) exhibited a dihedral angle of 87.5° between the sulfonyl and methoxyphenyl groups .

Q. Critical Crystallographic Data :

ParameterValueSource Compound
Spirocyclic bond angle87.5°
Sulfonyl C–S bond1.76 Å

Q. How is the biological activity of this compound initially evaluated?

  • In vitro assays : Enzymatic inhibition studies (e.g., kinase or protease targets) using fluorescence polarization or calorimetry. A related spirocyclic sulfonamide showed IC50_{50} = 1.2 µM against Trypanosoma brucei .
  • Cell-based assays : Cytotoxicity profiling (e.g., MTT assay) in HEK293 or HepG2 cells to determine selectivity indices .

Advanced Research Questions

Q. How can synthetic yield be optimized using Design of Experiments (DoE)?

  • Factor Screening : Vary temperature, solvent (e.g., DCM vs. THF), and stoichiometry of sulfonylation using a Plackett-Burman design .
  • Response Surface Methodology (RSM) : Optimize reaction time (4–8 hours) and catalyst loading (e.g., DMAP) to maximize yield. For example, a 15% increase in yield was achieved by switching to DMF as a solvent .

Q. Example Optimization Results :

SolventCatalystYield (%)
DCMNone72
THFDMAP87

Q. How to resolve contradictions in reported biological activity data?

  • Comparative assays : Test the compound alongside analogs (e.g., 4-chlorophenyl vs. 4-methoxyphenyl derivatives) under standardized conditions .
  • Structural analysis : Use X-ray crystallography or DFT calculations to identify conformational changes affecting target binding. For example, fluorophenyl sulfonyl groups may induce steric clashes in certain protein pockets .

Q. What methodologies support structure-activity relationship (SAR) studies?

  • Substituent variation : Synthesize analogs with modified sulfonyl (e.g., 3-fluorophenyl) or methoxyphenyl groups (e.g., ethoxy, nitro). A 4-nitrophenyl analog showed 3-fold higher potency against kinases .
  • High-throughput screening : Use SPR (surface plasmon resonance) to measure binding kinetics (kon_\text{on}/koff_\text{off}) across a 96-compound library .

Q. SAR Data Example :

SubstituentIC50_{50} (µM)Target
4-Methoxyphenyl1.2Trypanosoma brucei
4-Nitrophenyl0.4Trypanosoma brucei

Q. How can computational methods predict binding modes and affinity?

  • Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. A related compound showed hydrogen bonding with Lys33 and hydrophobic contacts with Phe88 .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the sulfonyl group in aqueous vs. membrane environments .

Q. What strategies address poor aqueous solubility during formulation?

  • Co-solvent systems : Use PEG-400/water (70:30) to achieve >2 mg/mL solubility .
  • Prodrug design : Introduce phosphate esters at the methoxyphenyl group, improving solubility by 10-fold in PBS (pH 7.4) .

Q. Solubility Data :

FormulationSolubility (mg/mL)
PEG-400/water2.1
Phosphate prodrug22.5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.